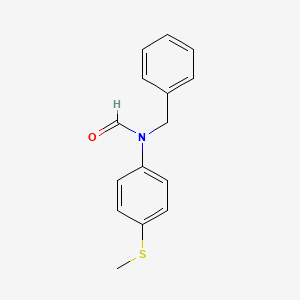
N-Benzyl-N-(4-(methylthio)phenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(4-(methylthio)phenyl)formamide is an organic compound with the molecular formula C15H15NOS It is characterized by the presence of a benzyl group, a formamide group, and a 4-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-(methylthio)phenyl)formamide typically involves the reaction of benzylamine with 4-(methylthio)benzaldehyde in the presence of a formylating agent such as formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(4-(methylthio)phenyl)formamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: N-Benzyl-N-(4-(methylsulfinyl)phenyl)formamide, N-Benzyl-N-(4-(methylsulfonyl)phenyl)formamide.
Reduction: N-Benzyl-N-(4-(methylthio)phenyl)methanamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-N-(4-(methylthio)phenyl)formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(4-(methylthio)phenyl)formamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the formamide group may allow the compound to form hydrogen bonds with target proteins, while the benzyl and 4-(methylthio)phenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-(4-(methylsulfinyl)phenyl)formamide
- N-Benzyl-N-(4-(methylsulfonyl)phenyl)formamide
- N-Benzyl-N-(4-(methylthio)phenyl)methanamine
Uniqueness
N-Benzyl-N-(4-(methylthio)phenyl)formamide is unique due to the presence of the 4-(methylthio)phenyl group, which imparts distinct chemical and physical properties. This group can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the combination of the benzyl and formamide groups provides a unique structural framework that can interact with biological targets in specific ways.
Properties
Molecular Formula |
C15H15NOS |
|---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
N-benzyl-N-(4-methylsulfanylphenyl)formamide |
InChI |
InChI=1S/C15H15NOS/c1-18-15-9-7-14(8-10-15)16(12-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
InChI Key |
JJVRNQFMKRPHSN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N(CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















